molecular formula C21H27Cl3N2O3 B11937684 Cetirizine Impurity C dihydrochloride

Cetirizine Impurity C dihydrochloride

Cat. No.: B11937684
M. Wt: 461.8 g/mol
InChI Key: MUZLUPGCGALIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cetirizine Impurity C dihydrochloride is a chemical compound that is considered an impurity of cetirizine, a second-generation antihistamine. Cetirizine is a carboxylated metabolite of hydroxyzine and is known for its selective inhibition of the histamine H1 receptor, making it effective in treating allergic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cetirizine dihydrochloride involves the reaction of 2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid with hydrochloric acid. The reaction typically takes place in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of cetirizine dihydrochloride involves large-scale synthesis using similar reaction conditions as the laboratory preparation. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cetirizine Impurity C dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Cetirizine Impurity C dihydrochloride has several scientific research applications:

Mechanism of Action

Cetirizine Impurity C dihydrochloride exerts its effects primarily through the inhibition of the histamine H1 receptor. This inhibition prevents the binding of histamine, a compound involved in allergic reactions, thereby reducing symptoms such as itching, swelling, and redness. The molecular targets include the H1 receptors on the surface of various cells, including those in the respiratory tract and skin .

Properties

Molecular Formula

C21H27Cl3N2O3

Molecular Weight

461.8 g/mol

IUPAC Name

2-[2-[4-[(2-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride

InChI

InChI=1S/C21H25ClN2O3.2ClH/c22-19-9-5-4-8-18(19)21(17-6-2-1-3-7-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H

InChI Key

MUZLUPGCGALIKR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3Cl.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.